REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9](Br)=[C:8]([N+:13]([O-])=O)[CH:7]=1)=[O:5].[H][H]>[Pd].C1C=CC=CC=1>[NH2:13][C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=1)[C:4]([C:3]1[CH:2]=[CH:19][CH:18]=[C:17]([NH2:20])[CH:16]=1)=[O:5].[ClH:1]
|
Name
|
2-chloro-4'-bromo-5,3'-dinitro benzophenone
|
Quantity
|
38.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
While the mixture being stirred at 65°-70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is absorbed in the mixture during 8 hours
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
Then, there are added 90 g (0.24 moles) of 15% aqueous solution of NaOH and 2 g of 90% aqueous solution of trioctyl methyl ammonium chloride
|
Type
|
ADDITION
|
Details
|
there is introduced again hydrogen
|
Type
|
CUSTOM
|
Details
|
is absorbed during about 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
By filtering
|
Type
|
CUSTOM
|
Details
|
the reaction liquid at 65°-70° C. the catalyst
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
CUSTOM
|
Details
|
organic phase is separated from the filtrate
|
Type
|
ADDITION
|
Details
|
After the organic phase is added with magnesium sulfate for water removal, it
|
Type
|
ADDITION
|
Details
|
is introduced
|
Type
|
CUSTOM
|
Details
|
with dry hydrochloric gas until saturated with the gas
|
Type
|
CUSTOM
|
Details
|
The crystals thus formed
|
Type
|
FILTRATION
|
Details
|
are filtered
|
Type
|
WASH
|
Details
|
washed with 50 ml of benzene
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)C2=CC(=CC=C2)N)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |